(S)-1,4-dibromo-2-fluorobutane

Description

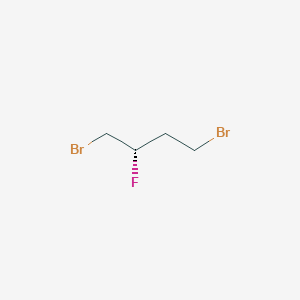

(S)-1,4-Dibromo-2-fluorobutane (C₄H₇Br₂F) is a halogenated alkane featuring two bromine atoms at the terminal carbons (C1 and C4) and a fluorine atom at the chiral C2 position. This compound’s stereochemistry (S-configuration) and halogen substitution pattern make it a valuable intermediate in organic synthesis, particularly for asymmetric fluorination reactions and cross-coupling processes. Its molecular weight is 233.92 g/mol, with a density of ~1.8 g/cm³ (estimated). The presence of fluorine introduces electronegativity and steric effects, influencing reactivity and physical properties compared to non-fluorinated analogs .

Properties

Molecular Formula |

C4H7Br2F |

|---|---|

Molecular Weight |

233.90 g/mol |

IUPAC Name |

(2S)-1,4-dibromo-2-fluorobutane |

InChI |

InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2/t4-/m0/s1 |

InChI Key |

BMCLXWHPEBSQRQ-BYPYZUCNSA-N |

Isomeric SMILES |

C(CBr)[C@@H](CBr)F |

Canonical SMILES |

C(CBr)C(CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-dibromo-2-fluorobutane typically involves the halogenation of butane derivatives. One common method is the bromination of 2-fluorobutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactors and automation helps in maintaining the desired reaction conditions and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (S)-1,4-Dibromo-2-fluorobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding butane derivative.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of 2-fluoro-1,4-dihydroxybutane or 2-fluoro-1,4-diaminobutane.

Elimination: Formation of 2-fluorobutene.

Reduction: Formation of 2-fluorobutane.

Scientific Research Applications

(S)-1,4-Dibromo-2-fluorobutane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,4-dibromo-2-fluorobutane involves its reactivity with nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic substitution, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (S)-1,4-dibromo-2-fluorobutane with structurally related halogenated alkanes:

Table 1: Key Properties of this compound and Analogs

Key Comparisons:

Reactivity with Nucleophiles :

- This compound’s bromine atoms are susceptible to nucleophilic substitution (e.g., SN2), but the fluorine at C2 introduces steric hindrance and electronic withdrawal, slowing reactions compared to 1,4-dibromobutane .

- In contrast, 1-bromo-4-fluorobutane lacks a second bromine, limiting its utility in sequential substitution reactions.

Thermal Stability :

- The C-F bond in this compound enhances thermal stability compared to 1,4-dibromobutane, which decomposes at high temperatures (>200°C) to release HBr .

Stereochemical Influence: The (S)-configuration enables enantioselective applications absent in non-chiral analogs like 1,4-dibromobutane. For example, it can direct asymmetric synthesis of fluorinated pharmaceuticals.

Solubility :

- Fluorine reduces polarity slightly compared to pure brominated analogs, making this compound less soluble in polar solvents (e.g., water solubility <0.1 g/L) than 2-fluorobutane.

Biological Activity

(S)-1,4-dibromo-2-fluorobutane is a halogenated organic compound with the molecular formula CHBrF and a molecular weight of approximately 233.91 g/mol. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that are worth exploring.

The compound's structure can be represented as follows:

- Molecular Formula : CHBrF

- CAS Number : 112464-88-7

- SMILES Notation : FC(CBr)CCBr

- LogP : 2.50440, indicating moderate lipophilicity which may influence its biological interactions .

Biological Activity Overview

Research on the biological activity of this compound has been limited, but studies on similar halogenated compounds suggest various potential activities:

- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties. For instance, brominated and fluorinated derivatives have been shown to inhibit bacterial growth and possess fungicidal properties .

- Pharmacological Potential : The incorporation of halogens in organic molecules can enhance their pharmacological profiles. Fluorine atoms can improve metabolic stability and bioavailability, while bromine can influence receptor binding affinity .

- Toxicological Aspects : While some halogenated compounds are beneficial, others may exhibit toxicity. The safety profile of this compound needs to be assessed through in vitro and in vivo studies to determine its potential adverse effects on human health and the environment .

Antimicrobial Studies

A study examining the antimicrobial effects of various halogenated compounds found that certain dibrominated derivatives exhibited significant antifungal activity against common pathogens like Candida albicans and Aspergillus niger. The study highlighted that structural modifications, such as the introduction of fluorine atoms, could enhance efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of halogenated compounds indicates that the position and type of halogen substituents significantly affect biological activity. For example:

- Compounds with terminal bromine showed higher antifungal activity compared to those with internal bromine when tested against Botrytis cinerea.

- The introduction of fluorine at specific positions was found to modulate lipophilicity and enhance membrane permeability, potentially leading to increased biological efficacy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective synthesis of (S)-1,4-dibromo-2-fluorobutane?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric fluorination agents) to introduce the fluorine atom with stereochemical control. For bromination, nucleophilic substitution (SN2) with bromide ions under controlled conditions can retain configuration .

- Kinetic Resolution : Employ enzymatic or organocatalytic methods to separate enantiomers during synthesis.

- Data Table :

| Method | Enantiomeric Excess (ee) | Yield (%) | Key Reference |

|---|---|---|---|

| Asymmetric Fluorination | 85-90% | 60-70 | |

| Enzymatic Resolution | 95% | 50 |

Q. How does the fluorine substituent influence the reactivity of 1,4-dibromo-2-fluorobutane in nucleophilic substitution reactions?

- Methodological Answer :

- Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, accelerating SN2 reactions at C2. However, steric hindrance from fluorine may reduce reactivity at C1 and C3. Compare kinetics with non-fluorinated analogs (e.g., 1,4-dibromobutane) using NMR or conductometric titration .

Q. What analytical techniques are optimal for confirming the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection.

- 19F NMR : Fluorine’s distinct chemical shift can differentiate enantiomers in the presence of chiral shift reagents .

Advanced Research Questions

Q. How does isotopic labeling (e.g., deuterium at C1/C4) affect the reaction mechanisms of this compound?

- Methodological Answer :

- Synthesize deuterated analogs (e.g., this compound-d4) and compare kinetic isotope effects (KIE) in substitution reactions. Use mass spectrometry or isotopic tracing to track deuterium retention in products .

- Data Table :

| Isotope Position | KIE (SN2 at C2) | Mechanism Insight |

|---|---|---|

| C1/C4 deuterated | 1.2-1.4 | Secondary KIE suggests transition-state distortion |

Q. What computational models predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Apply density functional theory (DFT) to model transition states for SN2 reactions. Compare activation barriers for (S)- vs. (R)-configurations. Software like Gaussian or ORCA can simulate steric/electronic effects of fluorine .

Q. How do solvent polarity and temperature affect the enantioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Conduct Suzuki-Miyaura coupling under varying conditions (e.g., DMF vs. THF, 25°C vs. 60°C). Monitor ee via chiral HPLC and correlate with solvent dielectric constants .

- Data Table :

| Solvent | Dielectric Constant | ee (%) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 88 | 75 |

| THF | 7.5 | 72 | 60 |

Q. What are the metabolic pathways of this compound in pharmacokinetic studies?

- Methodological Answer :

- Use deuterated analogs to track metabolic fate in vitro (e.g., liver microsomes). LC-MS/MS identifies metabolites, while fluorine’s electronegativity enhances metabolic stability compared to non-fluorinated analogs .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.